molecular formula C7H13NO B6603000 [(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol CAS No. 1341036-78-9

[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol

Cat. No. B6603000
CAS RN: 1341036-78-9
M. Wt: 127.18 g/mol
InChI Key: BINFFXLFEOUHQZ-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol, also known as RAC-M, is a synthetic chiral molecule that has been used in a variety of scientific research applications. The molecule has a unique structure that gives it several advantages in terms of its stability and reactivity. RAC-M has been used in a number of different studies, including those related to the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs. This compound has also been used in the study of enzyme-catalyzed reactions, the study of metabolic pathways, and the study of drug-target interactions. In addition, this compound has been used in the study of drug-drug interactions and the study of drug-receptor interactions.

Mechanism of Action

The mechanism of action of [(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol is not yet fully understood. It is believed that the molecule binds to certain proteins in the body, which in turn modulates the activity of the proteins. This binding is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, alter the expression of certain genes, and modulate the activity of certain receptors. In addition, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and has been shown to have a variety of biochemical and physiological effects. However, this compound has some limitations for use in laboratory experiments. For example, it is not water soluble and is not able to penetrate cell membranes.

Future Directions

[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol has a number of potential future directions. It could be used in the development of new drugs and the study of drug-target interactions. It could also be used in the study of enzyme-catalyzed reactions, the study of metabolic pathways, and the study of drug-drug interactions. In addition, this compound could be used in the study of drug-receptor interactions and the development of new drug delivery systems. Finally, this compound could be used in the study of the biochemical and physiological effects of new compounds.

Synthesis Methods

[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol is synthesized from a variety of starting materials including aldehydes, ketones, and alcohols. The synthesis of this compound involves the condensation of the starting materials with a chiral amine, such as (S)-1-phenylethylamine, followed by the addition of a catalytic amount of aqueous sodium hydroxide. The reaction proceeds through a series of steps to yield the desired product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-pyrrolidone", "ethyl acrylate", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Conversion of 2-pyrrolidone to 2-(1-hydroxyethyl)pyrrolidine using ethyl acrylate and sodium hydride as a base.", "Step 2: Methylation of 2-(1-hydroxyethyl)pyrrolidine using methyl iodide and sodium hydride as a base.", "Step 3: Reduction of the resulting N-methyl-2-(1-hydroxyethyl)pyrrolidine using sodium borohydride and acetic acid as a solvent.", "Step 4: Cyclization of the resulting N-methyl-2-(1-hydroxyethyl)pyrrolidine using hydrochloric acid as a catalyst to form rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol.", "Step 5: Purification of the product using sodium hydroxide and methanol as a solvent." ] }

CAS RN

1341036-78-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1S,5S,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol

InChI

InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2/t5-,6-,7+/m1/s1

InChI Key

BINFFXLFEOUHQZ-QYNIQEEDSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2[C@H]1CO

SMILES

C1C2CNCC2C1CO

Canonical SMILES

C1C2CNCC2C1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.